![molecular formula C13H9F3N2O B2364452 N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide CAS No. 2411274-59-2](/img/structure/B2364452.png)
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a cyanophenyl group, and a but-2-ynamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide typically involves the reaction of 3-cyanophenylacetylene with 2,2,2-trifluoroethylamine under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and optoelectronic devices.
作用机制
The mechanism of action of N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The cyanophenyl group can interact with enzyme active sites or receptor binding pockets, modulating their activity. The but-2-ynamide moiety may participate in covalent bonding with target proteins, leading to inhibition or activation of specific pathways.
相似化合物的比较
Similar Compounds
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide: shares similarities with other ynamides and trifluoromethylated compounds.
Ynamides: Compounds containing an ynamide moiety, known for their reactivity and versatility in organic synthesis.
Trifluoromethylated Compounds: Compounds with a trifluoromethyl group, often exhibiting enhanced stability and bioactivity.
Uniqueness
This compound is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both a trifluoromethyl group and a cyanophenyl group makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
N-[1-(3-cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O/c1-2-4-11(19)18-12(13(14,15)16)10-6-3-5-9(7-10)8-17/h3,5-7,12H,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCANBKQJQFJLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C1=CC=CC(=C1)C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
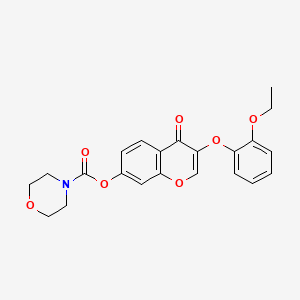

![ethyl 4-{2-[5-(2-methoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetamido}benzoate](/img/structure/B2364372.png)

![3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole](/img/structure/B2364378.png)
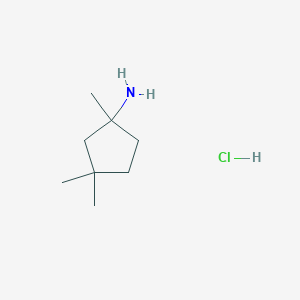
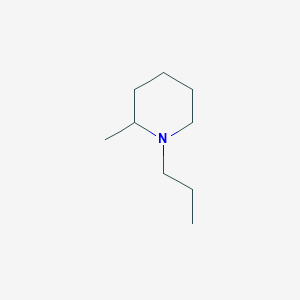
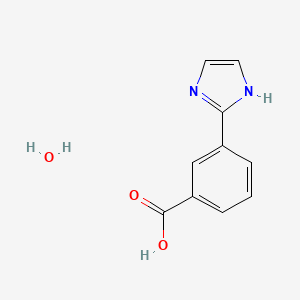


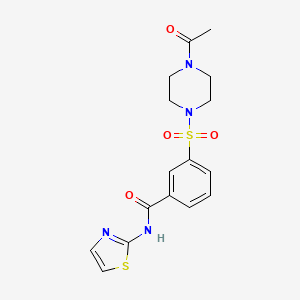
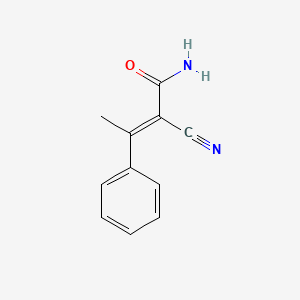
![N-cyclohexyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2364391.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2364392.png)
